molecular formula C16H20F3NO4 B13444049 3-Tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butanoic acid methyl ester CAS No. 1151240-94-6

3-Tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butanoic acid methyl ester

Cat. No.: B13444049
CAS No.: 1151240-94-6
M. Wt: 347.33 g/mol
InChI Key: INQCBWDBMIXHDN-UHFFFAOYSA-N
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Description

3-Tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butanoic acid methyl ester is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butanoic acid methyl ester typically involves multiple steps. One common route starts with 2,4,5-trifluorobenzaldehyde, which undergoes a series of reactions including asymmetric hydrogenation and stereoselective Hofmann rearrangement to form the chiral intermediate . The key steps in this synthesis are:

    Asymmetric Hydrogenation: This step introduces chirality into the molecule.

    Hofmann Rearrangement: This step is crucial for forming the desired β-amino acid moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is optimized for yield and efficiency. The process involves the use of high-pressure reactors for hydrogenation and specialized catalysts to ensure high enantioselectivity. The overall yield of the process can reach up to 31% over eight linear steps .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butanoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups.

    Reduction: This reaction can be used to modify the existing functional groups.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

3-Tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butanoic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butanoic acid methyl ester involves its role as an intermediate in the synthesis of DPP-4 inhibitors. These inhibitors work by blocking the enzyme dipeptidyl peptidase-4, which is involved in the degradation of incretin hormones. By inhibiting this enzyme, the compound helps to increase the levels of incretin hormones, thereby improving insulin secretion and lowering blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butanoic acid: This compound is similar but lacks the methyl ester group.

    3-Tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butanoic acid ethyl ester: This compound has an ethyl ester group instead of a methyl ester group.

Uniqueness

The uniqueness of 3-Tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butanoic acid methyl ester lies in its specific structure, which makes it a valuable intermediate in the synthesis of DPP-4 inhibitors. Its ability to undergo various chemical reactions also makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO4/c1-16(2,3)24-15(22)20-10(7-14(21)23-4)5-9-6-12(18)13(19)8-11(9)17/h6,8,10H,5,7H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQCBWDBMIXHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601136905
Record name Methyl β-[[(1,1-dimethylethoxy)carbonyl]amino]-2,4,5-trifluorobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151240-94-6
Record name Methyl β-[[(1,1-dimethylethoxy)carbonyl]amino]-2,4,5-trifluorobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1151240-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl β-[[(1,1-dimethylethoxy)carbonyl]amino]-2,4,5-trifluorobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl β-[[(1,1-dimethylethoxy)carbonyl]amino]-2,4,5-trifluorobenzenebutanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XT3FE6729
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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